2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one
Description
Properties
IUPAC Name |
2-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-6-2-3-10-8(12)5(6)4-7(11)9/h4H,2-3H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCXOOUHVEDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1Br)C(=O)NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531541-40-8 | |
| Record name | 2-bromo-1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a brominated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine scaffold. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by heating to promote cyclization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminated derivatives, which can further undergo additional modifications .
Scientific Research Applications
Medicinal Chemistry
Targeting Kinases
One of the primary applications of compounds related to the pyrrolo[3,2-c]pyridine scaffold is their ability to inhibit specific kinases. For instance, a study highlighted the development of small-molecule inhibitors targeting MPS1, a kinase involved in cell cycle regulation. The compounds demonstrated potent inhibition and favorable pharmacokinetic profiles, making them suitable candidates for further development as anticancer agents .
Structure-Based Drug Design
The design of 2-bromo derivatives often employs structure-based approaches to optimize binding affinity and selectivity for biological targets. Research has shown that modifications to the pyrrolo[3,2-c]pyridine scaffold can yield compounds with improved efficacy against various cancer cell lines. For example, specific substitutions at the N-1 and C-6 positions significantly enhance the inhibitory activity against MPS1, showcasing the importance of structural modifications in drug design .
Anticancer Properties
Compounds derived from the pyrrolo[3,2-c]pyridine framework have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can effectively inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, a compound showed an IC50 value of 0.025 μM against MPS1, indicating potent activity that could be harnessed for therapeutic purposes .
Neuropharmacological Effects
Some studies suggest potential neuropharmacological applications for pyrrolo derivatives. For example, certain analogs have been explored as allosteric modulators of muscarinic receptors, which play a crucial role in neurotransmission and cognitive function. This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one typically involves palladium-mediated coupling reactions and other organic transformations. These methods allow for the efficient production of various derivatives with tailored biological activities. Recent advancements in synthetic methodologies have facilitated large-scale production and optimization of these compounds for pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo[3,2-c]pyridinone Derivatives
2-(2-Chloropyridin-4-yl)-1H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one (CAS 724726-05-0)
- Key Differences : Replaces bromine with a 2-chloropyridin-4-yl group.
- Impact : The chlorine atom and pyridinyl substitution alter electronic properties and binding interactions. The compound’s molecular weight (247.68 g/mol) is higher than the target compound due to the pyridinyl group .
- Applications : Likely explored for kinase inhibition due to the pyridinyl motif.
2-(Pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one Hydrochloride (CAS 942425-68-5)
Core Heterocycle Modifications
2-Bromo-6,7-dihydro-5H-furo[3,2-C]pyridin-4-one (CAS 1379361-49-5)
- Key Differences : Replaces the pyrrolo ring with a furan (oxygen-containing heterocycle).
- Molecular weight: 216.03 g/mol; purity ≥98% .
- Applications: Potential use in agrochemicals or materials science due to furan’s stability.
Thieno[3,2-c]pyridin-4-one
Complex Derivatives with Extended Functionality
2-[2-(Oxan-4-ylamino)pyrimidin-4-yl]-5-(phenylmethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
Key Findings and Implications
Halogen Effects : Bromine in the target compound may enhance electrophilicity compared to chlorine analogs, influencing reactivity in cross-coupling reactions .
Heterocycle Choice : Thiophene and furan analogs exhibit distinct electronic profiles, impacting solubility and target engagement .
Biological Activity
2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 215.07 g/mol. The compound features a bromine atom at the 2-position and a methyl group at the 1-position of the pyrrolopyridine core. The unique structure allows for various chemical modifications that can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 215.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1531541-40-8 |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Involves the reaction of brominated pyridine derivatives with suitable amines under basic conditions (e.g., sodium hydride) in solvents like dimethylformamide (DMF) to promote cyclization.
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles (amines or thiols) using reagents such as sodium hydride and potassium carbonate.
- Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to form derivatives using agents like hydrogen peroxide or lithium aluminum hydride.
Biological Activity
The biological activity of this compound has been investigated in several studies:
Antiproliferative Activity
Research indicates that derivatives of pyrrolopyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound inhibits tubulin assembly, affecting microtubulin dynamics and leading to mitotic delay and cell death in HeLa cells .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cellular processes:
- It interacts with enzymes by binding to their active sites, potentially modulating their activity and influencing downstream signaling pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of neurodegenerative diseases, showing its ability to reduce oxidative stress markers and improve neuronal viability.
- Antimicrobial Activity : Another investigation assessed its antimicrobial properties against various pathogens, revealing effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : The compound binds to specific enzymes and receptors, altering their function.
- Signal Transduction Modulation : It influences signaling pathways by interacting with cell surface receptors, leading to changes in cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
